(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid is a specialized organic compound with significant relevance in synthetic chemistry and materials science. Its systematic name reflects its complex structure, which includes multiple functional groups that enable its utility in various chemical applications. The compound has the following characteristics:
This compound is classified as a diboronic acid, which is notable for its ability to form dynamic covalent bonds, making it valuable in the development of advanced materials and drug delivery systems.
The synthesis of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid typically involves several key methods:
The molecular structure of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid can be analyzed as follows:
OB(C1=CC=C(C#CC#CC2=CC=C(B(O)O)C=C2)C=C1)O, which illustrates the connectivity of atoms within the molecule.
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid participates in various chemical reactions:
The mechanism of action for (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid primarily involves its ability to form reversible covalent bonds with diols:
The physical and chemical properties of (Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid include:
Relevant data includes:
(Buta-1,3-diyne-1,4-diylbis(4,1-phenylene))diboronic acid has several scientific uses:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9